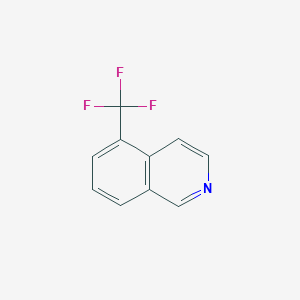

5-(Trifluoromethyl)isoquinoline

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

5-(trifluoromethyl)isoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3N/c11-10(12,13)9-3-1-2-7-6-14-5-4-8(7)9/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFXXUPORXKYIBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Trifluoromethyl Isoquinoline and Its Derivatives

Direct Trifluoromethylation Approaches

Direct C-H trifluoromethylation offers an atom-economical route to trifluoromethylated heterocycles by avoiding the need for pre-functionalized starting materials. Research has focused on achieving high regioselectivity, particularly at the C5 position of the isoquinoline (B145761) ring.

Regioselective C-H Trifluoromethylation of Heteroaromatic Compounds

The development of highly effective and practical reactions to introduce fluorinated functional groups into heteroaromatic compounds is a significant area of research. nih.gov Strategies involving the electrophilic and nucleophilic activation of six-membered heteroaromatic compounds have enabled regioselective C-H trifluoromethylation. nih.gov These methods often exhibit good to excellent yields and high functional group tolerance, making them suitable for complex molecules, including pharmaceuticals. nih.gov For isoquinoline, achieving regioselectivity can be challenging, but specific methodologies have been developed to target certain positions through C-H activation. mdpi.com

Electrochemical Trifluoromethylation/Cyclization Strategies

Electro-organic synthesis presents a green and efficient alternative to traditional chemical redox reactions by using electricity to drive chemical transformations. rsc.org This approach has been successfully applied to the synthesis of trifluoromethylated isoquinoline derivatives.

A key aspect of these electrochemical methods is the generation of trifluoromethyl radicals from stable and accessible sources. One notable protocol uses an inexpensive and easily handled reagent, IMDN-SO2CF3, which generates trifluoromethyl radicals at the cathode through reduction. rsc.org These electrophilic CF3 radicals are then captured by alkenes, initiating a cyclization cascade to form functionalized isoquinoline-1,3-diones. rsc.org This method avoids the use of additional, often harsh, redox reagents. rsc.org

Table 1: Electrochemical Trifluoromethylation/Cyclization for Isoquinoline-1,3-dione Synthesis rsc.org

| Starting Material Structure | Product Structure | Yield (%) |

| N-allyl-N-methylbenzamide | 2-methyl-4-((trifluoromethyl)methyl)dihydro-1H-pyrrolo[2,1-a]isoquinoline-1,3,6(2H,10bH)-trione | 75% |

| N-allyl-N-phenylbenzamide | 2-phenyl-4-((trifluoromethyl)methyl)dihydro-1H-pyrrolo[2,1-a]isoquinoline-1,3,6(2H,10bH)-trione | 81% |

| N-allyl-4-methoxy-N-methylbenzamide | 8-methoxy-2-methyl-4-((trifluoromethyl)methyl)dihydro-1H-pyrrolo[2,1-a]isoquinoline-1,3,6(2H,10bH)-trione | 78% |

| N-allyl-4-fluoro-N-methylbenzamide | 8-fluoro-2-methyl-4-((trifluoromethyl)methyl)dihydro-1H-pyrrolo[2,1-a]isoquinoline-1,3,6(2H,10bH)-trione | 65% |

The proposed mechanism for the electrochemical trifluoromethylation/cyclization involves several key steps. rsc.org First, the trifluoromethylating agent (e.g., IMDN-SO2CF3) is reduced at the cathode to generate a trifluoromethyl radical. This radical is then rapidly trapped by an olefinic group within the substrate molecule. The resulting radical intermediate undergoes a cyclization reaction. Finally, the process is terminated by anodic oxidation to yield the aromatized, functionalized isoquinoline-1,3-dione product. rsc.org This entire process occurs in an undivided electrochemical cell, showcasing the efficiency of the strategy. researchgate.net

Visible-Light-Mediated Synthetic Routes

In recent years, visible-light photoredox catalysis has emerged as a powerful and sustainable tool for organic synthesis, utilizing photons as a clean energy source. rsc.org This approach has been applied to the synthesis of trifluoromethylated isoquinolines and their derivatives under mild reaction conditions. mdpi.comresearchgate.net These methods often feature high step-economy and can utilize inexpensive and abundant trifluoromethyl sources like CF3Br. mdpi.com

Visible-light-induced radical cascade reactions are particularly effective. mdpi.comrsc.org For instance, a three-component Minisci-type reaction has been developed for the trifluoroalkylation of isoquinolines. nih.gov This strategy allows for the selective addition of an electrophilic CF3 radical to the heterocycle. nih.gov The reactions are typically characterized by broad substrate scope and good functional group tolerance, providing a facile route to valuable CF3-containing aza-heterocycles. mdpi.com

Table 2: Examples of Visible-Light-Mediated Synthesis of CF3-Containing Heterocycles mdpi.com

| Substrate | Trifluoromethyl Source | Product Type |

| N-(2-(1-phenylvinyl)phenyl)acrylamide | CF3Br | Trifluoromethylated Polycyclic Quinazolinone |

| 1-(2-(1-phenylvinyl)phenyl)-1H-benzo[d]imidazole | CF3Br | Trifluoromethylated Polycyclic Benzimidazole |

| N-allyl-N-(2-(1-phenylvinyl)phenyl)acetamide | CF3Br | Trifluoromethylated Polycyclic Indole |

Synthesis via Cycloaddition Reactions

Cycloaddition reactions provide a powerful and convergent strategy for constructing the isoquinoline core. These reactions involve the combination of two or more components to form a cyclic product, often establishing multiple stereocenters in a single step. imamu.edu.sa The [3+2] cycloaddition is a common strategy, for example, in the synthesis of 5-aryl-3-trifluoromethylpyrazoles from 2,2,2-trifluorodiazoethane (B1242873) and styryl derivatives, which highlights a pathway for incorporating trifluoromethyl groups into five-membered rings. nih.gov

In the context of isoquinolines, a [2+3] cycloaddition of dimethyl acetylenedicarboxylate (B1228247) (DMAD) with substituted 1-methyl-3,4-dihydroisoquinolines has been used to synthesize tricyclic isoquinoline derivatives. mdpi.com While this specific example does not incorporate a trifluoromethyl group, the methodology demonstrates the potential for using cycloaddition reactions to build complex isoquinoline-fused systems. The success of such reactions can be dependent on the substituents present on the dihydroisoquinoline ring. mdpi.com

[3+2] Cycloaddition for Triazolo[5,1-a]isoquinoline Derivatives

The [3+2] cycloaddition reaction is a cornerstone in the synthesis of five-membered heterocyclic rings. This approach has been effectively utilized to prepare triazolo[5,1-a]isoquinoline derivatives, which are nitrogen-rich fused heterocyclic compounds with potential applications in various fields.

One prominent method involves the reaction of C,N-cyclic azomethine imines with trifluoromethylnitrile (CF3CN). organicreactions.orgnih.gov Azomethine imines act as 1,3-dipoles that react with the dipolarophile, CF3CN, to form the triazole ring fused to the isoquinoline core. organicreactions.org These reactions are often facilitated by copper catalysis and can proceed under mild conditions to afford the desired products in good to excellent yields. rsc.org The C,N-cyclic azomethine imines are stable, readily accessible 1,3-dipoles, making them valuable precursors for constructing these fused heterocyclic systems. nih.gov

The versatility of the [3+2] cycloaddition is highlighted by its broad substrate scope and tolerance to a wide array of functional groups. nih.gov Various substituents on the C,N-cyclic azomethine imine are well-tolerated, allowing for the synthesis of a diverse library of triazolo[5,1-a]isoquinoline derivatives. rsc.org This method's robustness makes it a valuable tool for generating structurally diverse compounds for biological screening and materials development.

Cycloaddition of Pyridinium (B92312) 1,4-Zwitterionic Thiolates with CF3-Imidoyl Sulfoxonium Ylides

A novel approach to trifluoromethylated heterocycles involves the reaction of pyridinium 1,4-zwitterionic thiolates with CF3-imidoyl sulfoxonium ylides. researchgate.netacs.org This transformation proceeds through an unusual ((3+3)-1) pathway under metal-free conditions, leading to the formation of 5-trifluoromethylpyrroles with the extrusion of 4-methoxypyridine, sulfur, and DMSO. researchgate.net While not directly yielding isoquinolines, this methodology showcases the utility of these reactive intermediates in constructing trifluoromethylated N-heterocycles. acs.org Further research may adapt this strategy for the synthesis of isoquinoline-containing structures.

In a related reaction, the [3+2] cycloaddition of pyridinium 1,4-zwitterionic thiolates with CF3CN, generated in situ from 2,2,2-trifluoroacetaldehyde O-(aryl)oxime, has been developed for the synthesis of 2-trifluoromethyl 4,5-disubstituted thiazoles. rsc.org This highlights the potential of pyridinium 1,4-zwitterionic thiolates as versatile building blocks in cycloaddition reactions for accessing various trifluoromethylated heterocycles. mdpi.com

Electrophile-Mediated and Silver Triflate-Catalyzed Tandem Reactions for Pyrazolo[5,1-a]isoquinolines

An efficient one-pot tandem reaction has been developed for the synthesis of 2-trifluoromethylpyrazolo[5,1-a]isoquinolines. beilstein-journals.orgbeilstein-journals.org This method involves the reaction of N'-(2-alkynylbenzylidene)hydrazides with ethyl 4,4,4-trifluorobut-2-ynoate under either silver triflate-catalyzed or electrophile-mediated conditions. beilstein-journals.orgbeilstein-journals.orgglobalauthorid.com The reaction proceeds via a tandem cyclization/[3+2] cycloaddition sequence. beilstein-journals.org

The silver triflate-catalyzed pathway has demonstrated a bifunctional role for the silver(I) catalyst. acs.org This tandem process works well with a variety of functional groups, including methyl, methoxy, ethoxy, halogens, acetyl, and nitro groups, affording the desired products in moderate to excellent yields. beilstein-journals.org Generally, substrates with electron-donating groups exhibit better reactivity. beilstein-journals.org The utility of this method is further enhanced by the potential for subsequent palladium-catalyzed cross-coupling reactions to introduce further molecular diversity. beilstein-journals.org

Table 1: Scope of Electrophile-Mediated Tandem Reaction for Pyrazolo[5,1-a]isoquinolines beilstein-journals.org

| Entry | Substrate (1) | Electrophile | Product (4) | Yield (%) |

| 1 | 1a (R = H) | I2 | 4a | 92 |

| 2 | 1b (R = 4-Me) | I2 | 4b | 95 |

| 3 | 1c (R = 4-OMe) | I2 | 4c | 98 |

| 4 | 1d (R = 4-OEt) | I2 | 4d | 96 |

| 5 | 1e (R = 4-F) | I2 | 4e | 85 |

| 6 | 1f (R = 4-Cl) | I2 | 4f | 82 |

| 7 | 1g (R = 4-Br) | I2 | 4g | 80 |

| 8 | 1h (R = 4-Ac) | I2 | 4h | 75 |

| 9 | 1i (R = 4-NO2) | I2 | 4i | 65 |

| 10 | 1j (R = 3-Me) | ICl | 4j | 88 |

| 11 | 1k (R = cyclopropyl) | ICl | 4k | 86 |

Novel Synthetic Pathways and Transformations

Beyond traditional cycloadditions, innovative synthetic pathways have emerged for accessing trifluoromethylated isoquinoline derivatives, often involving unique molecular rearrangements and transformations.

Transformation of 5-Acylated N-Fluoroalkyl-1,2,3-Triazoles

A one-pot, multistep methodology has been developed for the synthesis of trifluoromethylated ring-fused isoquinolines from 5-acylated N-pentafluoroethyl-1,2,3-triazoles. nih.govcuni.cznih.gov This process is initiated by thermal denitrogenation of the triazole ring, which can be promoted by microwave heating, to form a reactive ketenimine intermediate. nih.govresearchgate.net

This ketenimine can then undergo a series of transformations, including a 1,3-fluorine shift, an S_EAr (electrophilic aromatic substitution), and an S_NAr (nucleophilic aromatic substitution) sequence, to ultimately yield the cyclized isoquinoline product. nih.govresearchgate.net The addition of fluoride (B91410) salts, such as copper(II) fluoride, can enhance the initial 1,3-fluorine shift. nih.gov When electron-rich 5-aroyl-substituted 1,2,3-triazoles are used, ring-fused 1-trifluoromethyl-isoquinolines are formed in good yields. nih.gov This method provides access to complex structures like 1-trifluoromethylcyclopenta[c]-isoquinolines and indeno[1,2-c]-isoquinolines. nih.govresearchgate.net

Table 2: Microwave-Assisted Transformation of 5-Acyl-N-pentafluoroethylated 1,2,3-triazoles (1) to Indeno[1,2-c]-isoquinolines (4) nih.gov

| Entry | R¹ | R² | Product | Yield (%) |

| 1 | H | H | 4a | 75 |

| 2 | Me | H | 4b | 72 |

| 3 | OMe | H | 4c | 80 |

| 4 | F | H | 4d | 68 |

| 5 | Cl | H | 4e | 65 |

| 6 | H | Me | 4f | 70 |

Formation of Ring-Fused Isoquinolines via Ketenimines

The reaction is initiated by microwave heating of a 5-acylated N-pentafluoroethyl-1,2,3-triazole. This process leads to the extrusion of nitrogen gas and the formation of a highly reactive ketenimine intermediate. This intermediate then undergoes a series of transformations, including a 1,3-fluorine shift to an imidoyl fluoride, followed by intramolecular electrophilic aromatic substitution (SEAr) and subsequent nucleophilic aromatic substitution (SNAr) to yield the ring-fused 1-trifluoromethylisoquinoline product. For instance, the microwave-assisted transformation of 5-acyl-N-pentafluoroethylated 1,2,3-triazoles can lead to the formation of cyclopenta[c]isoquinolines and indeno[1,2-c]isoquinolines. clockss.org

Influence of Reaction Conditions and Additives

The selectivity and yield of the formation of ring-fused trifluoromethylated isoquinolines are significantly influenced by the reaction conditions, particularly the presence of additives such as fluoride salts and bases. The addition of fluoride salts can enhance the 1,3-fluorine shift from the initial ketenimine intermediate. A variety of fluoride salts have been investigated for their effect on the reaction, with differing outcomes on the product ratio. clockss.org

For example, in the transformation of a 5-methacryloyl-substituted triazole, the use of different fluoride salts led to varying ratios of the ring-fused 1-trifluoromethylisoquinolines. The choice of base is also critical; while a base is required, an excessively strong base can be detrimental to the reaction. clockss.org

Table 1: Effect of Fluoride Additives on the Microwave-Assisted Transformation of a 5-Acyl-N-pentafluoroethylated 1,2,3-triazole

| Entry | Additive | Product Ratio (2a:3a) | Isolated Yield of 2a (%) | Isolated Yield of 3a (%) |

| 1 | CuF₂ | 84 : 16 | 41 | 12 |

| 2 | KF | 27 : 73 | 12 | 23 |

| 3 | AlF₃ | 37 : 63 | Not Determined | Not Determined |

| 4 | CsF | 42 : 58 | Not Determined | Not Determined |

| 5 | AgF | 78 : 22 | 42 | 10 |

| 6 | NaF | 54 : 46 | Not Determined | Not Determined |

| 7 | FeF₃ | 38 : 62 | Not Determined | Not Determined |

| 8 | KF/NaOH | 13 : 87 | Traces | 31 |

| Data sourced from a study on the transformation of 5-acylated N-fluoroalkyl substituted 1,2,3-triazoles. clockss.org |

Synthesis of Imidazo[5,1-a]isoquinolinium Chloride Derivatives

The synthesis of trifluoromethyl-substituted fused isoquinolinium salts, such as imidazo[5,1-a]isoquinolinium derivatives, is of interest for their potential applications in materials science and as fluorescent probes. While the direct synthesis of 5-(trifluoromethyl)imidazo[5,1-a]isoquinolinium chloride is not extensively detailed, related structures have been synthesized, providing insight into potential synthetic routes.

For instance, pyrido[1′,2′;2,3]imidazo[5,1-a]isoquinolinium trifluoromethanesulfonate (B1224126) has been synthesized via a silver-catalyzed intramolecular cyclization of 2-(2-ethynylphenyl)imidazo[1,2-a]pyridines. nih.gov Another relevant synthesis is that of 5-methyl-9-(trifluoromethyl)-12H-quino[3,4-b] Current time information in Bangalore, IN.colab.wsbenzothiazinium chloride, which was prepared by the reaction of 1-methyl-4-butylthio-3-(benzoylthio)quinolinium chloride with 4-(trifluoromethyl)aniline. rsc.org Furthermore, 2-(trifluoromethyl)- clockss.orgCurrent time information in Bangalore, IN.colab.wstriazolo[5,1-a]isoquinoline has been synthesized through the cycloaddition of a C,N-cyclic azomethine imine with trifluoroacetonitrile (B1584977) (CF₃CN). nih.gov These examples demonstrate that the construction of trifluoromethylated fused isoquinolinium systems is achievable through various cyclization strategies.

Annelation Reactions of Trifluoromethyl-Containing Synthons

Annelation reactions using trifluoromethyl-containing building blocks represent a direct approach to the synthesis of 5-(trifluoromethyl)isoquinoline. A notable example is the radical trifluoromethylation of β-aryl-α-isocyano-acrylates using the Togni reagent as the CF₃ radical source. This metal-free method allows for the concomitant construction of the isoquinoline framework and the introduction of the trifluoromethyl group at the 1-position. nih.gov

Palladium-catalyzed annulation reactions have also been employed. For example, the reaction of fluoroalkylated alkynes with 2-iodobenzylidenamines in the presence of a palladium catalyst can yield 4-fluoroalkylated isoquinolines with high regioselectivity. nih.gov Nickel-catalyzed reactions have also been developed for the synthesis of trifluoromethyl-substituted quinolines, which could potentially be adapted for isoquinoline synthesis. rsc.org

Derivatization for Saturated and Semisaturated Heterocycles

The derivatization of this compound to form saturated and semi-saturated heterocyclic scaffolds is crucial for expanding its utility, particularly in medicinal chemistry where three-dimensional structures are often desired. This is typically achieved through reduction strategies and can be followed by further analytical characterization using derivatization techniques.

Regiocontrolled Reduction Strategies

The reduction of the isoquinoline ring system, especially in the presence of an electron-withdrawing group like the trifluoromethyl group, requires careful control to achieve the desired regioselectivity. A significant challenge is the selective reduction of either the benzene (B151609) or the pyridine (B92270) ring of the isoquinoline nucleus.

One effective method for the regiocontrolled reduction of isoquinolines is through hydrosilylation. A study has shown that isoquinolines can undergo a regioselective hydrosilylation, with the position of silylation being influenced by the electronic properties of the substituents. For isoquinolines bearing electron-withdrawing groups, a mixture of silylated products can be obtained. nih.gov This initial hydrosilylation can then be followed by a protonation step to afford the reduced product. The regioselectivity of this reduction is attributed to the photochemically generated radical being more stable at certain positions of the isoquinoline ring. nih.gov

Pre-column Derivatization Techniques

For the analysis of this compound and its derivatives, particularly in complex matrices, pre-column derivatization followed by high-performance liquid chromatography (HPLC) is a powerful technique. This method involves reacting the analyte with a labeling reagent to enhance its detectability, for example, by introducing a chromophore or fluorophore. nih.gov

While specific pre-column derivatization methods for this compound are not widely reported, general techniques for amines and related nitrogen-containing heterocycles can be applied. Common derivatizing reagents include dansyl chloride, 9-fluorenylmethyl chloroformate (FMOC-Cl), and o-phthalaldehyde (B127526) (OPA). A novel fluorogenic label, 3-Naphthyl-1-(4-trifluoromethyl)-5-(4-carboxy phenyl)-2-pyrazoline (NFCP), has been used for the derivatization of biogenic amines, highlighting the use of trifluoromethyl-containing reagents for enhanced detection. The choice of derivatizing agent depends on the functional groups present in the analyte and the desired detection method (e.g., UV-Vis or fluorescence). The derivatization reaction creates a more easily detectable product, allowing for sensitive and selective quantification by HPLC.

Reactivity and Reaction Mechanisms of 5 Trifluoromethyl Isoquinoline

Mechanistic Studies of Trifluoromethylation Reactions

The synthesis of trifluoromethylated isoquinolines, including the 5-substituted isomer, often involves the introduction of the CF3 group through radical or electrophilic pathways. Mechanistic studies are crucial for understanding and optimizing these transformations.

Trifluoromethylation of a pre-existing isoquinoline (B145761) ring can be achieved through radical reactions. For instance, the irradiation of bromotrifluoromethane (B1217167) with isoquinoline generates trifluoromethyl radicals. thieme-connect.de However, this method is often unselective, leading to a mixture of isomers, including 1-, 4-, 5-, and 8-(trifluoromethyl)isoquinolines. thieme-connect.de

More controlled methods often involve the generation of CF3 radicals from specialized reagents. Reagents such as Togni's reagent (1-trifluoromethyl-1,2-benziodoxol-3-(1H)-one) or those developed by Umemoto and Yagupolskii are designed to act as electrophilic sources of a trifluoromethyl group, but can also proceed via single-electron transfer (ET) pathways to generate CF3 radicals. colab.wsresearchgate.net These radicals can then add to the aromatic system. An electrochemical approach has also been described for generating trifluoromethyl radicals via the reduction of an inexpensive reagent, which then participate in cyclization reactions to form isoquinoline-1,3-diones. nih.gov Mechanistic investigations using radical clock experiments, such as those involving diethyl diallylmalonate, have been employed to determine whether trifluoromethylation proceeds via a free-radical intermediate or an organometallic species. rsc.org

Cyclization Pathways and Intermediate Analysis

The construction of the 5-(trifluoromethyl)isoquinoline skeleton often involves the cyclization of a precursor already bearing the trifluoromethyl group. The specific pathway and the stability of intermediates are highly dependent on the starting materials and reaction conditions.

One prominent method involves the thermal denitrogenation of N-pentafluoroethylated 1,2,3-triazoles. rsc.orgnih.gov Microwave heating of a 5-acyl-substituted triazole initiates a ring opening and denitrogenation to form a reactive ketenimine intermediate. rsc.orgnih.gov This intermediate can undergo a series of rearrangements and cyclization to yield the final trifluoromethylated isoquinoline product. The proposed mechanism proceeds through several key intermediates as illustrated below:

Ketenimine Formation: The starting N-pentafluoroethyl-1,2,3-triazole undergoes thermal denitrogenation to form a ketenimine. rsc.orgnih.gov

1,3-Fluorine Shift: The addition of fluoride (B91410) salts, particularly copper(II) fluoride (CuF2), can promote a 1,3-fluorine shift to form an imidoyl fluoride intermediate. nih.gov

Cyclization and Aromatization: This intermediate then cyclizes and eliminates hydrogen fluoride to form the aromatic ring-fused 1-trifluoromethylisoquinoline. nih.gov

The optimization of this reaction has been studied to improve selectivity. The choice of fluoride additive was found to significantly impact the reaction outcome.

Table 1: Optimization of Fluoride Additive for Isoquinoline Formation

| Entry | Additive | Ratio (Isoquinoline/Dehydrofluorinated Isoquinoline) | Isoquinoline Yield (%) | Dehydrofluorinated Isoquinoline Yield (%) |

|---|---|---|---|---|

| 1 | — | 48 : 52 | Not Determined | Not Determined |

| 2 | KF | 27 : 73 | 12 | 23 |

| 3 | AgF | 78 : 22 | 42 | 10 |

| 4 | CuF2 | 84 : 16 | 41 | 12 |

| 5 | KF/NaOH | 13 : 87 | Traces | 31 |

Data sourced from a study on the transformation of 5-methacryloyl-substituted triazole. nih.gov

Another classical approach is the Bischler-Napieralski reaction. Studies have shown that N-(4-(trifluoromethyl)phenethyl)benzamide, a precursor to a 5-CF3 substituted dihydroisoquinoline, is a viable substrate for this type of cyclodehydration reaction, although it is considered highly deactivated due to the electron-withdrawing nature of the trifluoromethyl group. nih.gov

Functional Group Transformations and Derivatization

The this compound core can be further modified through various functional group transformations. The reactivity of the isoquinoline ring is dictated by the electron-withdrawing nature of both the ring nitrogen and the C5-trifluoromethyl group.

Electrophilic Substitution: In isoquinoline, electrophilic aromatic substitution (SEAr) preferentially occurs on the electron-rich benzene (B151609) ring at positions 5 and 8. imperial.ac.ukquimicaorganica.org The presence of a strong deactivating CF3 group at the C5 position makes this site electron-poor. Consequently, electrophilic attack is strongly directed to the C8 position, as this is the most activated site remaining on the carbocyclic ring. imperial.ac.ukquimicaorganica.org

Nucleophilic Substitution: Nucleophilic aromatic substitution (SNAr) on the isoquinoline ring occurs preferentially at the electron-deficient C1 and C3 positions. quimicaorganica.orgquora.comyoutube.com The C1 position is generally more reactive. quora.comyoutube.com The electron-withdrawing CF3 group at C5 further deactivates the entire ring system towards electrophiles but enhances its reactivity towards nucleophiles, particularly at the C1 position. Therefore, functional groups at C1, such as a halogen, can be readily displaced by nucleophiles. quimicaorganica.org

Derivatization: Functionalized trifluoromethyl-substituted isoquinolines can serve as platforms for further diversification. For example, trifluoromethyl-substituted isoquinolone derivatives have been converted to triflates. nih.gov The triflate group, being an excellent leaving group, can then participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, to introduce new aryl or alkyl groups. nih.gov

Applications and Emerging Research Areas of 5 Trifluoromethyl Isoquinoline

Building Blocks in Organic Synthesis

5-(Trifluoromethyl)isoquinoline serves as a valuable precursor in the construction of more intricate molecular architectures. Its inherent structure and the activating nature of the trifluoromethyl group are leveraged by synthetic chemists to develop novel compounds.

The this compound core is a key component in the synthesis of complex, fused heterocyclic systems. A notable methodology involves the transformation of 5-acylated N-fluoroalkyl-1,2,3-triazoles, which, through thermal denitrogenation, form reactive ketenimine intermediates. These intermediates can then undergo substrate-specific cyclization to yield trifluoromethylated fused isoquinolines. nih.gov

For instance, microwave-assisted heating of 5-methacryloyl-substituted triazoles leads to the formation of ring-fused 1-trifluoromethylisoquinolines. nih.gov This process has been successfully applied to generate a library of derivatives, including:

Trifluoromethylated cyclopenta[c]isoquinolines nih.gov

Trifluoromethylated indeno[1,2-c]isoquinolines nih.gov

The structure of these complex heterocyclic systems has been confirmed through crystallographic analysis, demonstrating the utility of this synthetic route for creating novel polycyclic aromatic compounds containing the this compound motif. nih.gov

The presence of the trifluoromethyl group makes this compound an important precursor for a broader class of fluorinated molecules. The CF3 group is often used to fine-tune the physicochemical characteristics of a molecule, enhancing properties crucial for biological activity. mdpi.com Fluorinated molecules are of exceptional interest in medicinal chemistry because the inclusion of fluorine often results in improved pharmacological profiles. nih.gov

The carbon-fluorine bond is stronger than the carbon-hydrogen bond, which imparts greater metabolic stability to the molecule. nih.gov Therefore, using this compound as a starting material allows for the synthesis of derivatives where this stability is a desired feature. It serves as a foundational scaffold upon which further chemical modifications can be made, with the trifluoromethyl group ensuring the final products retain the benefits of fluorination. Research has shown that β-trifluoromethyl α,β-unsaturated carbonyl compounds are highly efficient building blocks for creating various fluorinated heterocycles. colab.ws

Medicinal Chemistry Applications and Biological Activity

The unique electronic and physical properties conferred by the trifluoromethyl group have positioned derivatives of this compound as promising candidates in drug discovery. nih.gov

The trifluoromethyl group is a common feature in many anticancer drugs. nih.gov Research into heterocyclic systems has demonstrated that incorporating a CF3 group can lead to potent cytotoxic activity against cancer cell lines. In one study, a novel series of 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidines was synthesized and evaluated for antiproliferative potential. nih.govmdpi.com It was hypothesized that combining the trifluoromethyl group with the thiazolo[4,5-d]pyrimidine (B1250722) structure, a purine (B94841) antagonist, could result in highly active compounds. nih.gov

The results of in vitro cytotoxicity screening against several human cancer cell lines were promising. Key findings include:

Several of the synthesized 5-(trifluoromethyl) derivatives were selected by the National Cancer Institute (NCI) for their 60-cell line screening program. nih.gov

7-Chloro-3-phenyl-5-(trifluoromethyl) Current time information in Bangalore, IN.nih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione proved to be the most active compound among the newly synthesized series. nih.gov

The study confirmed that introducing a trifluoromethyl group into the structure could improve the bioavailability and anticancer potential of the resulting compounds. nih.gov

Table 1: Selected 5-(Trifluoromethyl)pyrimidine Derivatives and Their Anticancer Activity

| Compound Name | Activity Profile | Reference |

|---|---|---|

| 7-Chloro-3-phenyl-5-(trifluoromethyl) Current time information in Bangalore, IN.nih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione | Most active in the series against various cancer cell lines. | nih.gov |

The isoquinoline (B145761) and isoquinolone skeletons are recognized as important pharmacophores in the development of antiviral agents. nih.govsemanticscholar.org Screening of chemical libraries has identified isoquinolone compounds that exhibit inhibitory activity against both influenza A and B viruses by targeting the viral polymerase. nih.gov

While direct studies on this compound are limited in this specific context, the rationale for its potential is strong. The trifluoromethyl group is known to contribute to antiviral activity in other heterocyclic systems. For example, trifluoromethylthiolane derivatives have been shown to inhibit the replication of Herpes simplex virus type 1 (HSV-1). mdpi.com The presence of the CF3 group can facilitate interactions, such as hydrogen bonding, that are necessary for blocking viral enzymes like DNA polymerases. mdpi.com Furthermore, a series of 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives were synthesized and showed high antiviral activity against H1N1, HSV-1, and coxsackievirus B3. nih.gov This suggests that the trifluoromethyl moiety, when incorporated into appropriate scaffolds, is a key contributor to potent antiviral effects.

Quinoline-based structures are the foundation for many antimalarial drugs, including chloroquine. nih.govnih.gov The emergence of drug-resistant malaria strains necessitates the development of novel therapeutic agents. thieme-connect.com Research has shown that the introduction of trifluoromethyl groups onto the quinoline (B57606) ring can produce compounds with significant in vitro antimalarial activity against Plasmodium falciparum. nih.govthieme-connect.com

Studies on a series of trifluoromethyl- and bis(trifluoromethyl)quinoline derivatives revealed the following:

Derivatives with two trifluoromethyl groups (bis(trifluoromethyl)) showed slightly higher in vitro activity than those with a single CF3 group. nih.govthieme-connect.com

The most active compounds in one study, 2,8-bis(trifluoromethyl) quinoline-4-(N4-ethyl-5-nitroimidazolo) methylene (B1212753) ketone and 2,8-bis(trifluoromethyl) quinoline-4-(5-pyrimidino) ketone , displayed IC50 values of 4.8 and 5.2 µg/mL, respectively. nih.gov

These compounds are believed to exert their antimalarial effect by binding to and intercalating with the parasite's DNA. nih.govthieme-connect.com

Although these studies focus on the quinoline isomer, the findings strongly support the investigation of this compound derivatives as potential prototypes for new antimalarial drugs, given the structural similarity and the demonstrated efficacy of the trifluoromethyl group in this therapeutic area. mdpi.com

Table 2: List of Compounds Mentioned

| Compound Name | Class | Potential Application | Reference |

|---|---|---|---|

| This compound | Fluorinated Heterocycle | Building Block, Medicinal Chemistry Precursor | nih.govmdpi.com |

| Trifluoromethylated cyclopenta[c]isoquinolines | Fused Heterocyclic System | Organic Synthesis | nih.gov |

| Trifluoromethylated indeno[1,2-c]isoquinolines | Fused Heterocyclic System | Organic Synthesis | nih.gov |

| 7-Chloro-3-phenyl-5-(trifluoromethyl) Current time information in Bangalore, IN.nih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione | Thiazolopyrimidine Derivative | Anticancer Agent | nih.gov |

| 2,8-bis(Trifluoromethyl) quinoline-4-(N4-ethyl-5-nitroimidazolo) methylene ketone | Bis(trifluoromethyl)quinoline Derivative | Antimalarial Prototype | nih.gov |

| 2,8-bis(Trifluoromethyl) quinoline-4-(5-pyrimidino) ketone | Bis(trifluoromethyl)quinoline Derivative | Antimalarial Prototype | nih.gov |

| 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione | Indoline Derivative | Antiviral Agent | nih.gov |

Materials Science and Optoelectronic Applications

Beyond biological applications, the unique electronic properties of the trifluoromethyl group position trifluoromethylated heterocycles as attractive candidates for advanced materials.

Fluorescent molecular probes are indispensable tools for bioimaging and medical diagnostics, allowing for the visualization of biological processes in real-time. nih.gov Quinoline and isoquinoline derivatives are frequently used as the core fluorophore in these probes due to their favorable photophysical properties. crimsonpublishers.com Researchers have successfully developed quinoline-based probes for detecting lipid droplets and isoquinoline-based sensors for identifying specific metal ions like Al3+. crimsonpublishers.com

While direct studies on this compound as a fluorescent probe are not yet widely reported, the trifluoromethyl group serves as a versatile chemical handle. For example, in related pyrimidine (B1678525) systems, the CF3 group can be converted post-synthetically into various heteroaryl groups to create fluorescent molecules. This strategy of using the trifluoromethyl group as a modifiable precursor is a powerful method for developing novel fluorescent probes for bioimaging and detection applications. nih.gov The development of such probes based on the this compound scaffold is a promising avenue for future research.

Three-coordinated organoboron complexes have emerged as highly promising materials for organic light-emitting diodes (OLEDs) due to their bright luminescence, high stability, and synthetic accessibility. rsc.org These materials are crucial for developing high-performance OLEDs with high efficiency and pure color emission. rsc.orgmdpi.com Specifically, materials capable of thermally activated delayed fluorescence (TADF) can enable OLEDs to achieve near-perfect internal quantum efficiency. mdpi.comrsc.org

The design of these advanced materials often involves integrating electron-donating and electron-accepting moieties into a single molecular framework. The electron-withdrawing nature of the trifluoromethyl group makes this compound an attractive ligand for creating novel organoboron emitters. By pairing it with suitable donor groups within a complex, it may be possible to engineer materials with tailored photophysical properties, such as TADF, for next-generation displays and lighting. Although this specific application of this compound is still a nascent field of exploration, the fundamental principles of organoboron chemistry suggest significant potential. rsc.orgmdpi.com

Agrochemical Development

The trifluoromethyl group is a cornerstone of the modern agrochemical industry. acs.org A significant portion of recently developed pesticides contains fluorine, with the trifluoromethyl group being one of the most frequently incorporated moieties. Its presence can enhance a molecule's efficacy, metabolic stability, and uptake by pests.

The vast majority of research and commercial success has been with trifluoromethyl-substituted pyridines (TFMPs), which are key intermediates in the synthesis of numerous herbicides, insecticides, and fungicides. For instance, compounds containing the 2-chloro-5-(trifluoromethyl)pyridine (B1661970) and 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) scaffolds are used to produce highly effective crop protection products. The success of these TFMP-based agrochemicals is attributed to the unique physicochemical properties imparted by the CF3 group, including its strong electron-withdrawing effect. Given the structural similarity between pyridine (B92270) and isoquinoline, there is a strong rationale for exploring this compound and its derivatives as a novel scaffold for the development of next-generation agrochemicals.

Interactive Data Table: Applications of Trifluoromethyl-Substituted Heterocycles

| Application Area | Core Scaffold Mentioned | Key Findings/Potential | References |

| Enzyme Inhibition | Isoquinoline / Pyrimidine | Potent inhibition of Topoisomerase, FLT3, CHK1, EGFR, HDAC. | nih.govnih.gov |

| Bioactive Scaffolds | Isoquinoline | "Privileged scaffold" for drug discovery; CF3 group enhances bio-properties. | nih.govnih.gov |

| Fluorescent Probes | Isoquinoline / Quinoline | Core fluorophore for bioimaging; CF3 group acts as a modifiable handle. | nih.govcrimsonpublishers.com |

| OLEDs | Organoboron Complexes | CF3-heterocycles are potential ligands for advanced TADF emitters. | rsc.orgmdpi.comrsc.org |

| Agrochemicals | Pyridine / Isoquinoline | CF3 group is critical for efficacy and stability in pesticides. | acs.org |

Future Directions and Challenges in 5 Trifluoromethyl Isoquinoline Research

Development of More Sustainable and Cost-Effective Synthetic Methods

The synthesis of 5-(trifluoromethyl)isoquinoline and its derivatives often involves multi-step procedures that can be resource-intensive and generate significant waste. mdpi.comnih.gov A primary challenge is the development of more sustainable and cost-effective synthetic methods. Current research focuses on several promising areas:

Transition-Metal Catalysis: While methods using transition metal catalysts exist, there is a continuous need to develop more efficient and economical catalysts. numberanalytics.com For instance, the use of copper- and palladium-based catalysts in C-O and C-N cross-coupling reactions is established, but these can be expensive and have limitations, especially with less reactive aryl chlorides. acs.org Future work should focus on developing catalysts with higher turnover numbers, lower catalyst loadings, and the ability to function under milder, more environmentally friendly conditions.

C-H Functionalization: Direct C-H trifluoromethylation of the isoquinoline (B145761) core is a highly desirable but challenging goal. colab.ws Achieving regioselectivity at the C-5 position is a significant hurdle. Advances in this area would streamline synthetic routes by eliminating the need for pre-functionalized starting materials.

Flow Chemistry and Microwave-Assisted Synthesis: These technologies offer potential for improved efficiency, scalability, and safety in the synthesis of this compound derivatives. Microwave-assisted synthesis has already been shown to facilitate the transformation of N-pentafluoroethyl-1,2,3-triazoles into trifluoromethylated isoquinolines. nih.gov Further exploration of these techniques could lead to more rapid and higher-yielding syntheses.

Solvent-Free and Alternative Solvent Systems: Reducing the reliance on hazardous organic solvents is a key aspect of green chemistry. Research into solvent-free reaction conditions or the use of more benign solvents like water or ionic liquids is crucial for developing more sustainable processes. nih.gov

Exploration of Novel Derivatization Strategies

The versatility of the isoquinoline scaffold allows for extensive derivatization to fine-tune its properties. Future research in this area should focus on:

Introduction of Diverse Functional Groups: Systematically introducing a wide range of functional groups at various positions on the this compound core can lead to the discovery of compounds with novel biological activities and material properties. This includes exploring different substituents on the benzene (B151609) and pyridine (B92270) rings of the isoquinoline system.

Synthesis of Fused-Ring Systems: The creation of polycyclic structures incorporating the this compound moiety is a promising strategy for developing new classes of compounds. For example, the synthesis of 5-methyl-9-(trifluoromethyl)-12H-quino[3,4-b] ontosight.aimdpi.combenzothiazinium chloride has been achieved, demonstrating the feasibility of creating complex, flat tetracyclic systems that could interact with DNA. mdpi.com

Late-Stage Functionalization: Developing methods for the selective introduction of the trifluoromethyl group or other functionalities in the later stages of a synthetic sequence is highly valuable. This approach allows for the rapid diversification of complex molecules and the generation of compound libraries for screening.

Advanced Computational Modeling for Structure-Activity Relationships

Computational chemistry plays a vital role in understanding and predicting the properties of molecules, thereby guiding synthetic efforts. unifap.br For this compound research, advanced computational modeling is essential for:

Predicting Biological Activity: Quantitative Structure-Activity Relationship (QSAR) studies can help to identify the key structural features of this compound derivatives that are responsible for their biological activity. uni-bonn.demdpi.com By developing robust 3D-QSAR models, researchers can predict the potency of new, unsynthesized compounds and prioritize synthetic targets.

Understanding Drug-Receptor Interactions: Molecular docking and molecular dynamics simulations can provide detailed insights into how this compound derivatives bind to biological targets such as enzymes and receptors. mdpi.comnih.gov These studies can reveal the specific interactions that contribute to binding affinity and selectivity, guiding the design of more potent and specific inhibitors. For example, understanding how the trifluoromethyl group interacts with amino acid residues in a binding pocket can inform the design of next-generation drug candidates. mdpi.com

Designing Materials with Tailored Properties: Computational methods, such as Density Functional Theory (DFT), can be used to predict the electronic and optical properties of new materials based on the this compound scaffold. This is particularly relevant for applications in organic electronics and nonlinear optics, where the electron-withdrawing nature of the trifluoromethyl group can be exploited to tune the material's properties.

Broadening the Scope of Biological and Material Applications

While isoquinoline derivatives are known for a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties, the specific applications of this compound are still being explored. ontosight.aiamerigoscientific.commdpi.commdpi.com Future research should aim to broaden the scope of its applications in both medicine and material science.

Biological Applications:

Drug Discovery: Systematic screening of this compound derivatives against a wider range of biological targets is needed. This includes exploring their potential as inhibitors of enzymes implicated in various diseases, such as kinases, proteases, and phosphodiesterases. nih.gov Their potential as antiviral agents against a broader spectrum of viruses should also be investigated. mdpi.comnih.govnih.gov

Agrochemicals: The trifluoromethyl group is a common feature in many modern agrochemicals. Investigating the potential of this compound derivatives as herbicides, insecticides, or fungicides could open up new applications in agriculture. nih.gov

Material Science Applications:

Organic Electronics: The unique electronic properties conferred by the trifluoromethyl group make this compound an attractive building block for organic electronic materials. Research into their use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) is a promising area.

Polymers and Advanced Materials: Incorporating the this compound unit into polymers could lead to materials with enhanced thermal stability, chemical resistance, and specific optical or electrical properties. amerigoscientific.com The use of isoquinoline derivatives in the synthesis of metal-organic frameworks (MOFs) and polyimide foams suggests potential applications in gas storage, catalysis, and high-temperature thermal insulation. amerigoscientific.comacs.org

Q & A

Q. What synthetic strategies are effective for introducing the trifluoromethyl group into the isoquinoline scaffold?

Methodological Answer: Regioselective trifluoromethylation can be achieved via copper-mediated cross-coupling reactions or radical trifluoromethylation using Togni’s reagent. For example, directed ortho-metalation with lithium diisopropylamide (LDA) followed by quenching with trifluoromethylating agents (e.g., CF₃I) enables precise substitution at the 5-position of isoquinoline. Optimization of solvent polarity (e.g., THF vs. DMF) and temperature (0°C to −78°C) is critical to minimize side reactions .

Q. How can researchers validate the purity and structural integrity of synthesized 5-(Trifluoromethyl)isoquinoline derivatives?

Methodological Answer: Combine nuclear magnetic resonance (¹⁹F NMR for trifluoromethyl group verification), high-resolution mass spectrometry (HRMS), and HPLC with UV detection (λ = 254 nm). For crystalline derivatives, X-ray diffraction provides unambiguous structural confirmation. Impurity profiling via LC-MS/MS is recommended for compounds intended for biological assays .

Q. What computational tools are suitable for predicting the electronic effects of the trifluoromethyl group on isoquinoline’s reactivity?

Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron-withdrawing effects of the -CF₃ group. Software like Gaussian or ORCA allows analysis of frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. Solvent effects should be incorporated using continuum models (e.g., PCM) .

Advanced Research Questions

Q. How can fragment-based approaches optimize the bioactivity of this compound derivatives?

Methodological Answer: Employ a "merging by design" strategy:

- Screen monosubstituted fragments (e.g., at positions 1, 3, 4, 5) against target proteins (e.g., kinases).

- Merge fragments with complementary binding modes on the same scaffold.

- Prioritize fragments with ΔG < −8 kcal/mol in molecular docking (e.g., AutoDock Vina). Validate via surface plasmon resonance (SPR) to measure binding kinetics (kₐₙ, kₒff) .

Q. What in vitro models are recommended for assessing the neurotoxicity of this compound derivatives?

Methodological Answer: Use differentiated SH-SY5Y neuronal cells to evaluate mitochondrial toxicity (JC-1 assay for membrane potential) and oxidative stress (DCFH-DA for ROS). For blood-brain barrier (BBB) permeability, employ MDCK-MDR1 monolayers with apparent permeability (Papp) thresholds > 5 × 10⁻⁶ cm/s. Include positive controls (e.g., rotenone) and validate with LC₅₀ dose-response curves .

Q. How can contradictions in reported binding affinities of this compound derivatives be resolved?

Methodological Answer: Replicate assays under standardized conditions (e.g., 25°C, pH 7.4). Use statistical meta-analysis (random-effects model) to aggregate data. Account for variability via Cohen’s d effect size and I² heterogeneity metrics. Confounding factors (e.g., buffer composition, protein lot variability) must be disclosed .

Q. What pharmacokinetic parameters should be prioritized in preclinical studies of this compound-based inhibitors?

Methodological Answer: Focus on bioavailability (F > 20% in rodent models), plasma half-life (t₁/₂ > 2 hours), and volume of distribution (Vd > 0.6 L/kg). Use LC-MS/MS for plasma concentration profiling. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design studies that align with translational goals .

Data Contradiction & Optimization

Q. How do solvent polarity and counterion selection influence the stability of this compound in aqueous solutions?

Methodological Answer: In polar solvents (e.g., water, DMSO), the -CF₃ group stabilizes the protonated form (pKa ~ 4.2). Use trifluoroacetate counterions to enhance solubility (≥10 mM). Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with UPLC-MS quantification .

Q. What strategies mitigate off-target effects of this compound in kinase inhibition assays?

Methodological Answer: Perform kinome-wide profiling (e.g., KinomeScan) to identify selectivity hotspots. Introduce steric hindrance (e.g., bulky substituents at position 6) or hydrogen-bond acceptors to disrupt non-specific ATP-binding pocket interactions. Validate with CRISPR-edited isogenic cell lines .

Q. How can machine learning improve SAR predictions for this compound derivatives?

Methodological Answer: Train graph neural networks (GNNs) on ChEMBL datasets to predict IC₅₀ values. Use attention mechanisms to highlight critical substituents (e.g., -CF₃ at position 5). Validate models with leave-one-out cross-validation (R² > 0.7) and external test sets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.